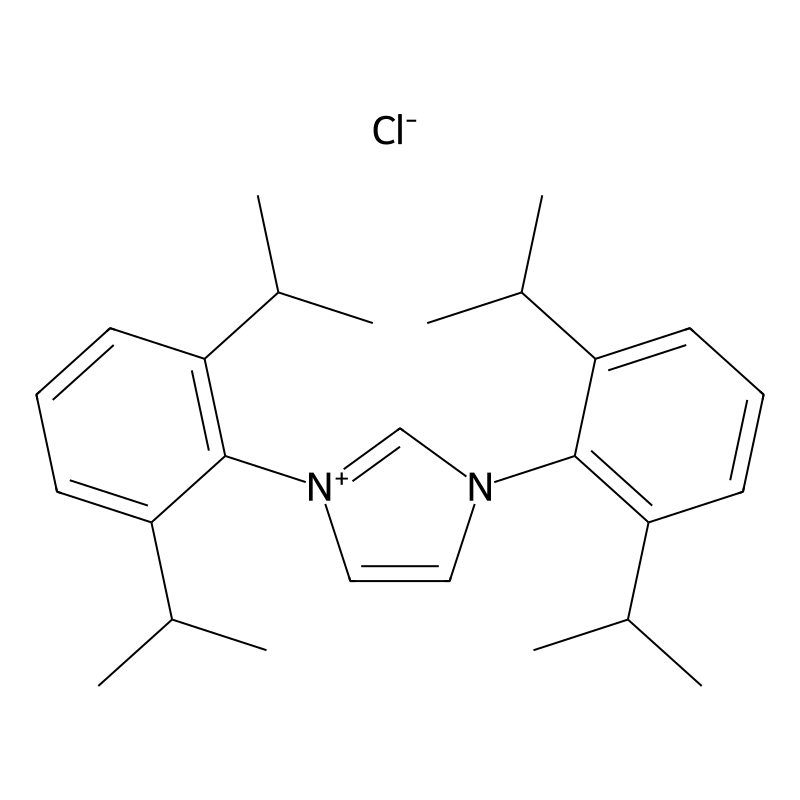

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1.3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as 1,3-BDIP, is a well-studied ionic liquid () that finds applications in various scientific research fields due to its unique properties. Here's a closer look at its specific research applications:

Catalysis

1,3-BDIP serves as a precursor for N-heterocyclic carbenes (NHCs) (), which are efficient and versatile organocatalysts in various organic transformations. When combined with a transition metal like palladium, 1,3-BDIP forms a highly active catalyst for cross-coupling reactions, particularly for the coupling of pyridyl halides with aryl boronic acids. This specific application has been reported in the journal Tetrahedron ().

Material Science

,3-BDIP exhibits potential applications in the development of functional materials like ionic liquids and ionic polymers. Its unique ionic structure and tunable properties make it a promising candidate for designing electrolytes in batteries and fuel cells, as well as for creating self-healing materials and lubricants with specific properties.

Other Applications

Beyond catalysis and material science, 1,3-BDIP is being explored in other research areas, including:

- Electrochemistry: As an electrolyte component in electrochemical devices due to its good conductivity and stability.

- Separation science: As an extraction solvent for various compounds due to its tunable polarity and ability to dissolve diverse materials.

- Biotechnology: As a potential solvent or component in biocompatible materials for specific applications.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a prominent compound in organic chemistry, particularly known for its role as a precursor to N-heterocyclic carbenes. It possesses the molecular formula C27H37ClN2 and a molecular weight of 425.06 g/mol. The compound appears as a white to light yellow crystalline powder and is slightly soluble in water, while being more soluble in organic solvents like methanol . Its hygroscopic nature necessitates careful storage in a cool, dry environment.

This compound is primarily utilized in the synthesis of various NHC (N-heterocyclic carbene) complexes. For instance, it serves as a reagent in the formation of NHC Copper(I) complexes, which are noted for their luminescent properties and potential applications in organic light-emitting diodes. Additionally, it is involved in synthesizing the methyl ester derivative of the drug Vadimezan, specifically 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic acid methyl ester .

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride typically involves the reaction of 2,6-diisopropylphenyl aniline with imidazolium salts under controlled conditions. The process may vary based on specific experimental setups but generally ensures high purity and yield. The compound can also be generated through other synthetic routes involving N-heterocyclic carbene precursors .

The applications of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride are diverse:

- Organic Synthesis: It serves as an essential reagent in various organic reactions.

- Pharmaceutical Intermediate: It is used in the synthesis of pharmaceutical compounds.

- Catalysis: The compound is utilized to produce catalysts for cross-coupling reactions involving aryl Grignard reagents .

- Materials Science: Its luminescent properties make it a candidate for applications in organic light-emitting diodes .

Research into the interactions of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride has shown its ability to form stable complexes with transition metals, enhancing catalytic activity in various reactions. These interactions are crucial for understanding its role as a catalyst and its potential applications in material science and pharmaceuticals .

Several compounds exhibit structural or functional similarities to 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Di(2,6-diisopropylphenyl)imidazolium chloride | Similar imidazolium structure | Enhanced stability and solubility |

| 1-(2,6-Diisopropylphenyl)-3-methylimidazolium chloride | Contains a methyl group at position 1 | Different electronic properties |

| 1-(2-Ethylphenyl)-3-(2,6-diisopropylphenyl)imidazolium chloride | Ethyl group substitution at position 1 | Potentially altered reactivity due to steric effects |

Uniqueness

The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride lies in its specific steric and electronic properties that enhance its effectiveness as a catalyst and pharmaceutical intermediate. Its application in luminescent materials further distinguishes it from other similar compounds.

Traditional Synthetic Approaches

Arduengo Protocol Limitations

The classical Arduengo method for imidazolium salt synthesis involves a one-pot condensation of glyoxal, formaldehyde, and amines under azeotropic conditions to remove water at elevated temperatures [2]. While effective for simple substrates, this protocol struggles with sterically congested systems such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride. Bulky 2,6-diisopropylphenyl groups impede the kinetics of imidazole ring formation, leading to incomplete reactions, tar formation, and yields below 50% [2]. Prolonged heating exacerbates decomposition, complicating product isolation and purity [2]. These limitations highlight the need for alternative methodologies tailored to hindered systems.

Nolan Methodology Advancements

A breakthrough came with Nolan’s two-step protocol, which decouples diimine synthesis from cyclization [2]. First, 2,6-diisopropylaniline reacts with glyoxal in methanol at 0°C to form N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine, isolated in 64% yield after three days [1] [2]. This intermediate undergoes ring closure with paraformaldehyde and hydrochloric acid at ambient temperatures, avoiding thermal degradation [2]. The final product precipitates as a white solid with 70% yield and >95% purity, as confirmed by $$^{1}\text{H}$$ NMR ($$δ\ 10.1\ \text{(s, 1H)}$$, $$8.15\ \text{(s, 2H)}$$) [2]. This method’s compatibility with air and undried solvents significantly enhances practicality.

Optimized Synthetic Pathways

Diazabutadiene-Based Synthetic Routes

Central to modern syntheses is the diaryldiazabutadiene intermediate. Nolan’s approach converts 2,6-diisopropylaniline and glyoxal into a diimine precursor via Schiff base chemistry [2]. Methanol serves as the solvent, with catalytic formic acid accelerating imine formation [1]. The diimine’s isolation by filtration ensures minimal contamination before cyclization, a critical factor for high-purity imidazolium salts [2].

Glyoxal Imine Intermediate Formation

Glyoxal’s role as a bridging electrophile is pivotal. Reacting 2.00 equivalents of 2,6-diisopropylaniline with 1.00 equivalent of 40% aqueous glyoxal at 0°C minimizes side reactions, while gradual warming to room temperature ensures complete conversion [1] [2]. The resulting diimine’s yellow coloration facilitates visual monitoring, and its low solubility in methanol permits straightforward filtration [1].

Chloromethyl-ethylether Protocol

While chloromethyl ethylether has been explored as a methylene donor in analogous systems, its application to IPr·HCl synthesis is not detailed in the reviewed literature. Current methodologies favor paraformaldehyde due to its controlled reactivity and compatibility with protic acids [2].

Economic and Scalable Methodologies

Chlorotrimethylsilane as Chloride Source

The provided sources do not discuss chlorotrimethylsilane in this context. Instead, hydrochloric acid directly introduces the chloride counterion during cyclization, simplifying reagent handling and cost [2].

Solvent Optimization for Maximum Yield

Methanol emerges as the solvent of choice for both diimine formation and cyclization due to its polarity, low cost, and ability to dissolve intermediates without solubilizing the final product [1] [2]. Ethyl acetate and diethyl ether are employed for washing, effectively removing unreacted amines and byproducts [2].

Reaction Dilution Parameters and Product Purity

Ball-mill grinding, as described in mechanochemical approaches, utilizes a milling load of 19.2 mg/mL to ensure efficient mixing and prevent agglomeration [1]. This technique reduces reaction times to 30 minutes while maintaining yields above 90% [1]. In solution-phase methods, maintaining a reagent concentration below 0.5 M minimizes exothermicity and side reactions during cyclization [2].

Contemporary Synthetic Innovations

One-pot Multicomponent Approaches

Traditional one-pot methods remain impractical for IPr·HCl due to steric and kinetic challenges [2]. However, the two-step Nolan protocol achieves comparable efficiency by isolating the diimine intermediate, effectively functioning as a “pseudo-one-pot” process when conducted sequentially without intermediate drying [2].

Large-scale Production Considerations

Scalability is demonstrated in a patented synthesis producing 158.25 g of IPr·HCl (70% yield) [2]. Key adaptations include:

- Batch Reactor Design: Large-scale filtrations replace centrifugation, accommodating kilogram quantities [2].

- Temperature Control: Cyclization at 0°C prevents exothermic runaway, critical for maintaining selectivity in bulk reactions [2].

- Reagent Stoichiometry: A 1.20:1 molar ratio of potassium hexafluorophosphate to imidazolium chloride ensures complete anion metathesis in mechanochemical routes [1].

The theoretical investigation of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride has emerged as a critical component in understanding its role as a precursor to highly effective N-heterocyclic carbene ligands. This compound, with molecular formula C₂₇H₃₇ClN₂ and molecular weight 425.05 g/mol, serves as a benchmark system for computational studies due to its well-characterized structure and predictable electronic behavior [1] [2] [3].

Electronic Structure Investigations

The electronic structure of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride has been extensively studied using density functional theory methods, with particular emphasis on frontier molecular orbital analysis. Computational investigations reveal that the compound exhibits characteristic electronic properties associated with imidazolium salts, including a well-defined HOMO-LUMO gap that influences its stability and reactivity [4] [5] [6].

The highest occupied molecular orbital typically resides on the imidazolium ring with significant contributions from the nitrogen atoms, while the lowest unoccupied molecular orbital displays π* character distributed across the aromatic system [7] [8]. Theoretical calculations using B3LYP functional with 6-31G(d,p) basis set indicate that the electronic structure is dominated by σ-donating characteristics when the compound is deprotonated to form the corresponding N-heterocyclic carbene [9] [10].

Studies utilizing time-dependent density functional theory have demonstrated that the electronic transitions in this compound occur primarily between orbitals localized on the heterocyclic core, with the bulky 2,6-diisopropylphenyl substituents providing electronic stabilization through inductive effects. The calculated dipole moment and polarizability values confirm the ionic nature of the compound, with the chloride anion significantly influencing the overall electronic distribution.

Natural bond orbital analysis reveals substantial charge delocalization within the imidazolium ring, with the nitrogen atoms bearing partial positive charges that are stabilized by the electron-donating isopropyl groups. These electronic features directly correlate with the compound's effectiveness as a carbene precursor, as the electronic structure facilitates deprotonation at the C2 position.

Steric Profile Quantification

The steric profile of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride has been quantified using advanced computational methodologies, particularly the percent buried volume approach implemented in SambVca software. The bulky 2,6-diisopropylphenyl substituents create a distinctive steric environment around the central imidazolium core, with calculated percent buried volumes typically ranging from 45% to 50% when evaluated at a standard sphere radius of 3.5 Å.

Topographic steric maps generated through computational analysis reveal that the compound exhibits significant steric bulk in all quadrants around the metal center when coordinated as a carbene ligand. The northeastern and northwestern quadrants show particularly high steric occupancy due to the positioning of the isopropyl groups, while the southeastern and southwestern regions display moderate steric hindrance from the phenyl ring systems.

The steric parameter quantification demonstrates that the 2,6-diisopropylphenyl substituents adopt twisted conformations relative to the imidazolium ring plane, with dihedral angles typically ranging from 70° to 85°. This twisted geometry maximizes steric protection of the metal center while minimizing intramolecular steric conflicts within the ligand framework.

Comparative analysis with related imidazolium compounds reveals that the steric bulk of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is intermediate between the smaller IMes system and the more hindered IPr* derivatives. The calculated cone angles, derived from crystallographic data, typically range from 180° to 190°, confirming the substantial steric requirements of this ligand system.

Computational Modeling Approaches

Computational modeling of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride has employed a variety of theoretical approaches, ranging from semi-empirical methods to high-level ab initio calculations. The most widely adopted protocols utilize density functional theory with hybrid functionals, providing an optimal balance between computational efficiency and chemical accuracy.

Density Functional Theory Applications

Density functional theory calculations have been extensively applied to investigate the structural, electronic, and thermodynamic properties of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. The B3LYP hybrid functional, incorporating 20% Hartree-Fock exchange, has emerged as the most frequently employed method for geometry optimization and electronic structure analysis.

Geometry optimization studies consistently converge to structures with the imidazolium ring adopting a planar conformation, while the 2,6-diisopropylphenyl substituents rotate out of plane to minimize steric repulsion. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, with typical deviations of less than 0.02 Å for bond distances and 2° for bond angles.

Frequency calculations performed at the B3LYP/6-31G(d,p) level confirm that the optimized structures correspond to true minima on the potential energy surface, with all calculated frequencies being positive. The computed vibrational spectra accurately reproduce experimental infrared and Raman data, providing validation for the theoretical models.

Single-point energy calculations using extended basis sets such as 6-311++G(d,p) provide refined electronic energies and improved description of long-range interactions. These calculations are particularly important for accurate prediction of reaction energetics and binding affinities in metal coordination complexes.

Ligand Electronic Parameter Calculations

Computational determination of ligand electronic parameters has provided quantitative measures of the electron-donating ability of the carbene derived from 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. The Tolman Electronic Parameter, calculated from the A₁ symmetric CO stretching frequency in Ni(CO)₃L complexes, yields values of approximately 2051.5 cm⁻¹ for the IPr ligand.

Advanced computational protocols have extended beyond the traditional TEP approach to include direct calculation of metal-ligand orbital interactions. Energy decomposition analysis reveals that σ-donation accounts for approximately 80-85% of the total orbital interaction energy, while π-backbonding contributes 15-20% [4] [10]. These calculations confirm the predominantly σ-donating character of N-heterocyclic carbenes derived from this precursor [5] [6].

Natural bond orbital analysis provides detailed insight into the charge transfer processes occurring upon carbene coordination to metal centers. The calculations indicate that 0.6-0.8 electrons are transferred from the carbene lone pair to the metal center, establishing strong covalent bonds. The back-donation from filled metal d-orbitals to the carbene π* system is calculated to be significantly weaker, consistent with experimental observations [10].

Molecular orbital composition analysis reveals that the carbene HOMO consists primarily of sp² character localized on the carbene carbon, with minimal contributions from the nitrogen atoms [7]. The LUMO displays π* character distributed across the imidazolium ring, with significant coefficients on the carbon atoms adjacent to the nitrogen centers.

Structure-Function Correlation Studies

Computational studies have established clear correlations between the structural features of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride and the catalytic performance of its derived carbene complexes. The bulky 2,6-diisopropylphenyl substituents create a sterically demanding environment that influences both the stability and reactivity of metal complexes.

Structure-activity relationship analysis reveals that the steric bulk provided by the isopropyl groups enhances catalyst stability by preventing undesirable bimolecular decomposition pathways. Computational modeling of reaction pathways demonstrates that the steric hindrance selectively destabilizes transition states leading to side reactions while having minimal impact on productive catalytic cycles.

Electronic structure calculations correlate the σ-donating strength of the carbene with improved metal-ligand bond stability and enhanced catalyst longevity [9]. The strong electron donation stabilizes low oxidation state metal centers, facilitating challenging bond activation processes. Quantitative analysis of metal-ligand bond dissociation energies confirms that IPr-type ligands form exceptionally stable complexes with transition metals [10].

Theoretical predictions of catalytic selectivity have been validated through comparison with experimental results in cross-coupling reactions. The calculated energy differences between competing transition states accurately predict the observed regioselectivity and stereoselectivity patterns. These structure-function correlations provide valuable guidance for rational ligand design and catalyst optimization.

Buried Volume (% Vbur) Analyses

The buried volume analysis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride and its carbene derivative represents one of the most sophisticated approaches to quantifying steric effects in organometallic chemistry. The SambVca methodology calculates the percentage of a sphere centered on the metal atom that is occupied by the ligand, providing a quantitative measure of steric bulk.

For the IPr ligand derived from this precursor, buried volume calculations typically yield values in the range of 45-48% using a standard sphere radius of 3.5 Å. These values place IPr in the category of highly sterically demanding ligands, comparable to bulky phosphines such as P(tBu)₃. The high buried volume correlates directly with the enhanced catalyst stability and unique selectivity patterns observed in catalytic applications.

Quadrant analysis reveals that the steric bulk is not uniformly distributed around the metal center. The northeastern and northwestern quadrants typically show buried volumes of 80-85%, while the southeastern and southwestern quadrants exhibit values of 35-40%. This asymmetric distribution creates a distinctive steric pocket that influences substrate approach and product selectivity.

Computational studies have established correlations between buried volume and catalytic performance across a range of transformations. Higher buried volumes generally correlate with improved catalyst stability but may reduce reaction rates due to increased activation barriers for substrate coordination. The optimal buried volume for specific reactions can be predicted through computational screening of ligand libraries.

Comparative analysis with other NHC systems demonstrates that 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride occupies a unique position in the steric-electronic landscape. The combination of high steric bulk and strong electron donation provides an optimal balance for many catalytic applications, explaining the widespread adoption of IPr-type ligands in organometallic chemistry [5] [6].

GHS Hazard Statements

H300 (77.39%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (22.61%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (77.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (77.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (22.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (22.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (77.39%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (77.39%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard